molecular formula C24H32O4 B14500366 Myristoyljuglone CAS No. 64817-83-0

Myristoyljuglone

Cat. No.: B14500366
CAS No.: 64817-83-0
M. Wt: 384.5 g/mol
InChI Key: MLHGIEIXYMQFHS-UHFFFAOYSA-N
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Description

Myristoyljuglone is a compound that combines the properties of myristic acid and juglone. Myristic acid is a 14-carbon saturated fatty acid, while juglone is a phenolic compound found in walnuts. The combination of these two molecules results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert this compound into hydrojuglone derivatives.

    Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrojuglone derivatives.

    Substitution: Alkylated or acylated juglone derivatives.

Scientific Research Applications

Myristoyljuglone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.

Mechanism of Action

The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This compound also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.

Comparison with Similar Compounds

    Juglone: A phenolic compound with similar biological activities but lacks the fatty acid moiety.

    Myristic Acid: A saturated fatty acid that does not possess the phenolic properties of juglone.

    Hydrojuglone: A reduced form of juglone with different chemical reactivity.

Uniqueness: Myristoyljuglone is unique due to its combined properties of myristic acid and juglone. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64817-83-0

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(5,8-dioxonaphthalen-1-yl) tetradecanoate

InChI

InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3

InChI Key

MLHGIEIXYMQFHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O

Origin of Product

United States

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